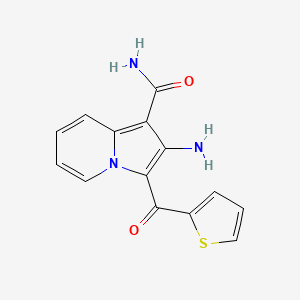
3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a nitro group, and a carboxamide group attached to a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the nitro group through nitration reactions. The chloro and methoxyphenyl groups are then introduced via substitution reactions. Finally, the carboxamide group is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide
Uniqueness
3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups and the benzothiophene core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the nitro group can significantly alter its reactivity and interaction with biological targets compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C16H11ClN2O4S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O4S/c1-23-12-8-3-2-6-10(12)18-16(20)15-13(17)9-5-4-7-11(19(21)22)14(9)24-15/h2-8H,1H3,(H,18,20) |
InChI Key |
RYIFIWAAMCRBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B11478484.png)

![3-Methyl-4-[(phenylcarbonyl)(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B11478494.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11478517.png)
![N-(2-hydroxy-3-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11478518.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11478521.png)
![5-methoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid](/img/structure/B11478523.png)
![(2-{[(Chloroacetyl)amino]methyl}-4,5-dimethoxyphenyl)acetic acid](/img/structure/B11478530.png)
![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11478532.png)
![3-(Methoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11478543.png)
![1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11478548.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11478550.png)
![3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478554.png)
![5-{[(4-methoxyphenyl)amino]methyl}-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11478560.png)
